![molecular formula C9H11N3OS B2770671 2-[(Ethylamino)methyl]thieno[3,2-D]pyrimidin-4(3H)-one CAS No. 1011416-22-0](/img/structure/B2770671.png)

2-[(Ethylamino)methyl]thieno[3,2-D]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

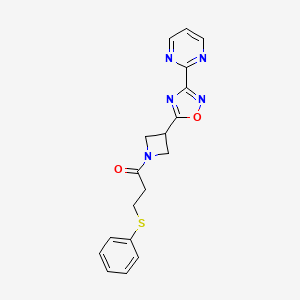

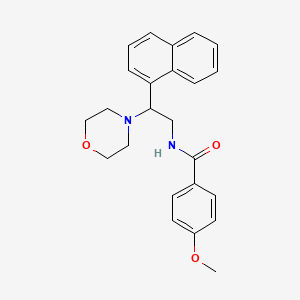

“2-[(Ethylamino)methyl]thieno[3,2-D]pyrimidin-4(3H)-one” is a derivative of thieno[3,2-d]pyrimidin-4-amine . It has been reported that thieno[3,2-d]pyrimidin-4-amines inhibit Cyt-bd, a drug target in Mycobacterium tuberculosis .

Synthesis Analysis

The synthesis of 2-[(Ethylamino)methyl]thieno[3,2-D]pyrimidin-4(3H)-one involves a one-pot reaction from 2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-diones, aromatic aldehydes, and benzylamine or 4-hydroxylbezylamine . The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides .Molecular Structure Analysis

The molecular structure of “2-[(Ethylamino)methyl]thieno[3,2-D]pyrimidin-4(3H)-one” is based on the thieno[3,2-d]pyrimidin-4-amine scaffold . The structure–activity-relationship (SAR) of 13 compounds in three mycobacterial strains has been reported .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-[(Ethylamino)methyl]thieno[3,2-D]pyrimidin-4(3H)-one” include the reaction of iminophosphorane with aromatic isocyanates . The carbodiimides obtained from these reactions were reacted with secondary amines to give 2-dialkylamino-5-ethyl-6-methyl-thieno[2,3-d]pyrimidin-4(3H)-ones .Scientific Research Applications

Biological Monitoring and Metabolism

- A study on biological monitoring of exposure to pirimicarb , which shares a similar structural motif with the compound of interest, focused on its metabolism in humans. The research identified major metabolites in urine, indicating a considerable capacity for human demethylation of the compound. This study is relevant for understanding the metabolic pathways and potential biological monitoring strategies for related compounds (Hardt, Appl, & Angerer, 1999).

Pharmacokinetics and Drug Development

- Another relevant study involved KW-5805 , an antiulcer compound with a similar mechanism of increasing gastric mucus and stimulating defensive factors. This research highlighted the tolerability, pharmacokinetics, and metabolic pathways after oral administration in humans, providing insights into the development of therapeutics based on similar structural frameworks (Uckert, Kobayashi, & Maier-Lenz, 1989).

Toxicology and Environmental Health

- Research on environmental exposure to organophosphorus and pyrethroid pesticides in South Australian preschool children included assessment of exposure to compounds with structural similarities to the chemical . This study contributes to understanding the environmental health impacts and potential risks associated with exposure to such compounds (Babina, Dollard, Pilotto, & Edwards, 2012).

Future Directions

The future directions for the research on “2-[(Ethylamino)methyl]thieno[3,2-D]pyrimidin-4(3H)-one” could involve further exploration of the structure–activity-relationship (SAR) of related compounds . This could lead to the development of more potent inhibitors of Cyt-bd, which could be potential drugs for the treatment of Mycobacterium tuberculosis .

properties

IUPAC Name |

2-(ethylaminomethyl)-3H-thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3OS/c1-2-10-5-7-11-6-3-4-14-8(6)9(13)12-7/h3-4,10H,2,5H2,1H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHZWIBAQIJKVNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=NC2=C(C(=O)N1)SC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Ethylamino)methyl]thieno[3,2-D]pyrimidin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-Cyclopropylpyridazin-3-yl)-5-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2770589.png)

![(2-Fluorospiro[2.3]hexan-5-yl)methanol](/img/structure/B2770593.png)

![2-naphthyl{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2770594.png)

![5-Bromo-2-[(1-pyrazin-2-ylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B2770595.png)

![2-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid](/img/structure/B2770611.png)